
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields It is a derivative of anthracene, characterized by the presence of carboxylic acid groups at the 2 and 3 positions, an amino group at the 6 position, and a quinone structure at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions. The quinone structure is formed by further oxidation of the anthracene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: Dihydroxyanthracene derivatives.
Substitution Products: Functionalized anthracene derivatives with different substituents at the amino or carboxylic acid positions.
科学的研究の応用
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable quinone structure.
作用機序
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. This property is particularly useful in its potential anticancer activity, where it can induce apoptosis in cancer cells. The amino and carboxylic acid groups also enable it to form hydrogen bonds and interact with specific enzymes and receptors, modulating their activity.
類似化合物との比較
- 2,6-Anthraquinone dicarboxylic acid
- 9,10-Dioxoanthracene-2,6-dicarboxylic acid
- 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
Comparison: Compared to these similar compounds, 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups, along with the quinone structure, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61415-72-3 |
|---|---|
分子式 |
C16H9NO6 |
分子量 |
311.24 g/mol |
IUPAC名 |
6-amino-9,10-dioxoanthracene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H9NO6/c17-6-1-2-7-8(3-6)14(19)10-5-12(16(22)23)11(15(20)21)4-9(10)13(7)18/h1-5H,17H2,(H,20,21)(H,22,23) |
InChIキー |
WEQVJFXPIBNXCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


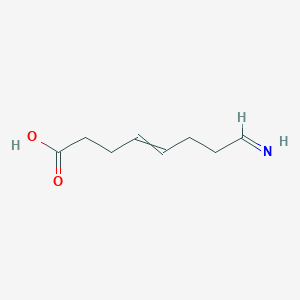
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)

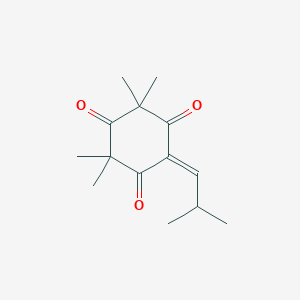
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
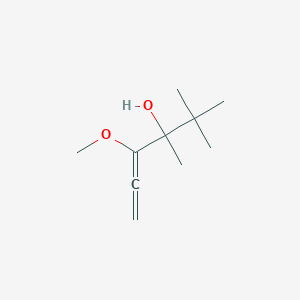
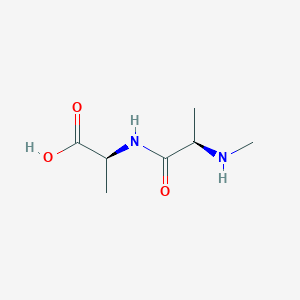
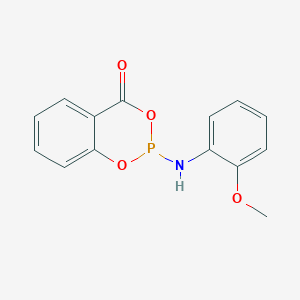
![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
